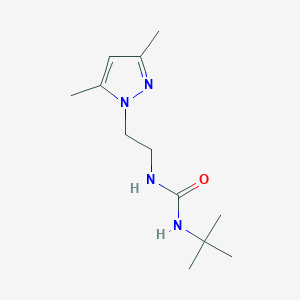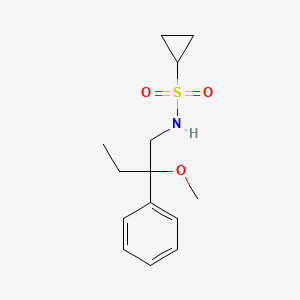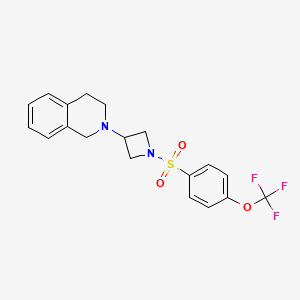
2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of a compound closely related to 2-((3-(3,4-dimethoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile was analyzed using X-ray crystallography, revealing an orthorhombic system and providing insights into its molecular arrangement (Penkova, Retailleau, & Manolov, 2010).
Synthesis and Chemical Reactions
- Efficient Synthesis Methods : Novel methods for synthesizing compounds with a structure similar to the target compound have been developed. These methods include one-pot four-component reactions and environmentally friendly processes (Kavitha, Srikrishna, Dubey, & Aparna, 2018); (Kavitha, Srikrishna, Dubey, & Aparna, 2019).
- Development of Antimicrobial and Antitumor Agents : Research has been conducted on the synthesis of biologically active systems derived from related compounds, which have shown potential as antimicrobial and antitumor agents (El-Shaaer, 2013).
Photoreactions and Solvent Interactions
- Photolysis Studies : Investigations into the photolysis of chromenones, which are structurally similar to the target compound, have been carried out in different solvents. These studies provide insights into the photodynamics and potential applications of these compounds (Kaur, Kaur, Tomar, & Bansal, 2017).
Drug Design and Molecular Docking
- Molecular Docking for Cancer Research : Some derivatives of related compounds have been studied for their potential in breast cancer treatment. These studies include molecular docking and binding energy analysis, highlighting the role of such compounds in drug discovery (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of modified diterpenes .
Mode of Action
It’s known that it has been used in the synthesis of (z)-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile . This suggests that it may interact with its targets through a mechanism involving a sulfenium ion promoted polyene cyclization .
Biochemical Pathways
Given its use in the synthesis of modified diterpenes , it may be involved in the regulation of pathways related to diterpene biosynthesis.
Result of Action
Its role in the synthesis of modified diterpenes suggests that it may have a significant impact on cellular processes related to diterpene biosynthesis.
Propriétés
IUPAC Name |
2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5/c1-12-19(13-4-7-16(23-2)18(10-13)24-3)20(22)15-6-5-14(25-9-8-21)11-17(15)26-12/h4-7,10-11H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSMPMDXRIEKEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)

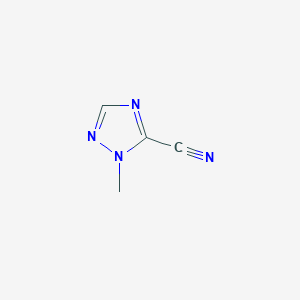

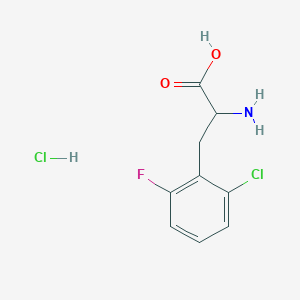
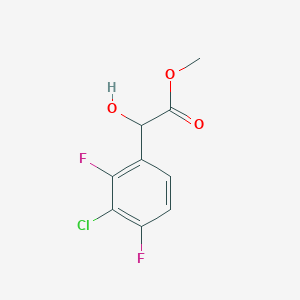
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)


![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)
